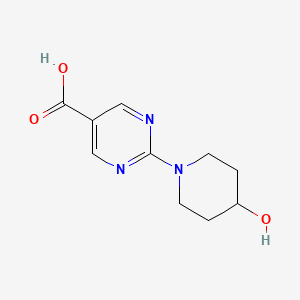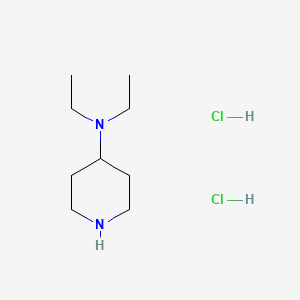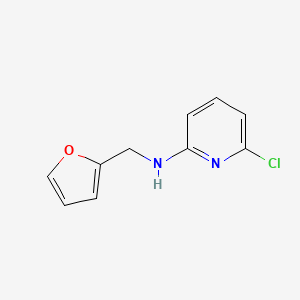
2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carboxylic acid
Overview
Description
“2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carboxylic acid” is a chemical compound with the linear formula C10H13N3O3 . It is related to other compounds such as 2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carboxamide .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H13N3O3 . The molecular weight is 222.24 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 222.24 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 2 .
Scientific Research Applications
HPCA has been used in numerous scientific studies and applications, such as the synthesis of pharmaceuticals, insecticides, and dyes. It has also been used as a starting material for the synthesis of polymers and resins. In addition, HPCA has been used in the study of biochemical and physiological processes, such as the regulation of gene expression, protein synthesis, and cell-signaling pathways.
Mechanism of Action
HPCA plays an important role in the regulation of gene expression and protein synthesis. It has been shown to interact with transcription factors, which are proteins that regulate gene expression, and to modulate the activity of these proteins. HPCA also interacts with enzymes involved in the synthesis of proteins and other cellular components, such as DNA and RNA.
Biochemical and Physiological Effects
HPCA has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in the synthesis of proteins and other cellular components. It has also been shown to interact with transcription factors and to modulate the activity of these proteins. In addition, HPCA has been shown to have anti-inflammatory, anti-bacterial, and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
HPCA is a relatively stable compound and is therefore suitable for use in laboratory experiments. It is also relatively easy to synthesize and is available in a variety of forms, such as powder, solution, and solid forms. The main limitation of HPCA is its relatively low solubility in water, which can make it difficult to use in some experiments.
Future Directions
HPCA has a variety of potential applications in the field of biomedical research. It could be used to study the regulation of gene expression and protein synthesis, as well as to develop new drugs and treatments for various diseases. In addition, HPCA could be used to study the effects of environmental pollutants on human health, as well as to develop new materials for use in medical devices. Furthermore, HPCA could be used to study the effects of drugs on the human body, as well as to develop new drugs and treatments for various diseases. Finally, HPCA could be used to study the effects of dietary supplements on human health, as well as to develop new dietary supplements for use in dietary regimens.
Properties
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c14-8-1-3-13(4-2-8)10-11-5-7(6-12-10)9(15)16/h5-6,8,14H,1-4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKPYLFNEAWURD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697064 | |
| Record name | 2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1116339-69-5 | |
| Record name | 2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1395225.png)
![6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395226.png)
![1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine](/img/structure/B1395227.png)




![1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B1395238.png)





